molecular formula C57H96N10O12 B1672148 Griselimycin CAS No. 26034-16-2

Griselimycin

Katalognummer: B1672148
CAS-Nummer: 26034-16-2
Molekulargewicht: 1113.4 g/mol
InChI-Schlüssel: JSNIAKPKPNJUEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Griselimycin is a natural cyclic peptide antibiotic isolated from the bacterium Streptomyces species. It was first discovered in the 1960s and has shown significant potential in treating tuberculosis, particularly drug-resistant strains of Mycobacterium tuberculosis. The compound has garnered renewed interest due to its unique mechanism of action and promising therapeutic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Griselimycin can be synthesized through a series of peptide coupling reactions. The total synthesis involves the formation of peptide bonds between amino acids, followed by cyclization to form the cyclic structure. The key steps include:

Industrial Production Methods: Industrial production of this compound involves fermentation of Streptomyces cultures under controlled conditions. The fermentation broth is then extracted, and the compound is purified using chromatographic techniques. Advances in fermentation technology and genetic engineering have improved the yield and purity of this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Griselimycin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen ab. Beispielsweise kann die Oxidation von Hydroxylgruppen zur Bildung von Ketonen oder Aldehyden führen .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

5. Wirkmechanismus

This compound übt seine antibakteriellen Wirkungen aus, indem es die DNA-Polymerase-Gleitklammer, DnaN, hemmt. Dieses Protein ist essentiell für die DNA-Replikation in Bakterien. Durch die Bindung an DnaN stört this compound den Replikationsprozess und führt zum Absterben der Bakterienzelle. Der einzigartige Wirkmechanismus der Verbindung macht sie wirksam gegen medikamentenresistente Stämme von Mycobacterium tuberculosis .

Wissenschaftliche Forschungsanwendungen

Efficacy Against Multidrug-Resistant Strains

The resurgence of tuberculosis as a global health threat, particularly due to the rise of multidrug-resistant Mycobacterium tuberculosis, has emphasized the need for new therapeutic agents. Griselimycin and its derivatives have shown promising results:

  • Cyclohexyl-Griselimycin : A modified version of this compound, cyclohexyl-griselimycin has been found to be particularly effective against Mycobacterium tuberculosis and even Mycobacterium abscessus, a non-tuberculous mycobacterium that is intrinsically resistant to many antibiotics. This variant demonstrates improved pharmacokinetic properties, allowing for oral administration—an essential feature for long-term treatment regimens .

Table 1: Summary of Research Findings on this compound Derivatives

StudyCompoundTarget PathogenKey Findings
This compoundMycobacterium tuberculosisInhibits DnaN; effective against resistant strains; low frequency of resistance development.
Cyclohexyl-GriselimycinMycobacterium tuberculosisEnhanced oral bioavailability; effective in mouse models; synergistic effects with existing TB treatments.
Cyclohexyl-GriselimycinMycobacterium abscessusActive against drug-resistant strains; potential for inclusion in new treatment pipelines.

Biosynthesis and Structural Insights

Research into the biosynthesis of griselimycins has revealed that they contain unique structural features, such as 4-methyl-proline residues that enhance their stability and efficacy. The gene cluster responsible for their biosynthesis has been characterized, indicating pathways for improving yields through genetic manipulation .

Table 2: Structural Characteristics of Griselimycins

FeatureDescription
Structure TypeCyclic depsipeptides
Key Modifications4-methyl-proline residues enhance metabolic stability
Biosynthetic PathwayNonribosomal peptide synthetase involved in synthesis

Wirkmechanismus

Griselimycin exerts its antibacterial effects by inhibiting the DNA polymerase sliding clamp, DnaN. This protein is essential for DNA replication in bacteria. By binding to DnaN, this compound disrupts the replication process, leading to bacterial cell death. The compound’s unique mechanism of action makes it effective against drug-resistant strains of Mycobacterium tuberculosis .

Vergleich Mit ähnlichen Verbindungen

Griselimycin ist im Vergleich zu anderen Antibiotika aufgrund seiner zyklischen Peptidstruktur und seines spezifischen Ziels, DnaN, einzigartig. Zu ähnlichen Verbindungen gehören:

Der einzigartige Wirkmechanismus von this compound und seine Wirksamkeit gegen medikamentenresistente Stämme unterstreichen sein Potenzial als wertvoller therapeutischer Wirkstoff im Kampf gegen Tuberkulose.

Biologische Aktivität

Griselimycin (GM) is a depsidecapeptide with significant potential as an anti-tuberculosis agent. Its biological activity stems from its unique structure and mechanism of action, which have been the focus of extensive research. This article explores the biological activity of this compound, including its biosynthesis, mechanisms of action, and effectiveness against various bacterial strains.

Structure and Biosynthesis

This compound is characterized by the presence of non-proteinogenic amino acids, particularly (2S,4R)-4-methylproline (4-MePro), which plays a crucial role in its biological efficacy. The biosynthetic pathway for GM involves several key enzymes that facilitate the conversion of L-leucine to 4-MePro, ultimately leading to the formation of GM.

Key Steps in Biosynthesis

  • Hydroxylation of L-leucine : The enzyme GriE catalyzes the hydroxylation of L-leucine to form 5-hydroxyleucine.
  • Oxidation and Cyclization : This intermediate undergoes oxidation and subsequent cyclization to yield 4-MePro.
  • Incorporation into GM : The resulting 4-MePro is incorporated into the GM structure, enhancing its stability and activity against Mycobacterium tuberculosis (Mtb) .

This compound exhibits its antibacterial properties primarily through the inhibition of DNA replication in Mtb. It targets the DnaN protein, a crucial component of the DNA replication machinery. This unique mode of action differentiates GM from other antibiotics, making it a promising candidate for treating drug-resistant strains of tuberculosis.

Inhibition Studies

  • Targeting DnaN : Research indicates that GM binds to the beta subunit of DNA polymerase III (DnaN), disrupting its function and leading to bacterial cell death .
  • Enhanced Activity : Modifications to GM's structure, such as introducing different alkyl groups at specific positions, have been shown to improve its lipophilicity and enhance its activity against both sensitive and resistant strains of Mtb .

Efficacy Against Mycobacterium tuberculosis

This compound has demonstrated potent in vitro and in vivo activity against Mtb strains. Studies reveal that GM not only inhibits the growth of drug-sensitive strains but also shows effectiveness against multidrug-resistant variants.

Comparative Activity Table

CompoundActivity Against MtbMechanism of ActionReference
This compoundHighInhibition of DnaN
Cyclohexyl-GriselimycinModerateSimilar to GM
Methylthis compoundVery HighEnhanced stability

Case Studies

  • In Vivo Efficacy : A study conducted on murine models showed that GM significantly reduced bacterial load in infected tissues compared to untreated controls. The treatment resulted in improved survival rates among infected mice .
  • Resistance Mechanisms : Investigations into resistance mechanisms revealed that certain mutations in DnaN could confer resistance to GM, highlighting the importance of understanding genetic variations in Mtb for effective treatment strategies .

Eigenschaften

IUPAC Name

1-[2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNIAKPKPNJUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H96N10O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1113.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26034-16-2
Record name Griselimycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Griselimycin
Reactant of Route 2
Reactant of Route 2
Griselimycin
Reactant of Route 3
Griselimycin
Reactant of Route 4
Griselimycin
Reactant of Route 5
Griselimycin
Reactant of Route 6
Griselimycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.